molecular formula C9H11NO3 B13917568 Methyl 6-(hydroxymethyl)-3-pyridineacetate

Methyl 6-(hydroxymethyl)-3-pyridineacetate

Cat. No.: B13917568
M. Wt: 181.19 g/mol
InChI Key: GLMOBXFNRPCBSK-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)-3-pyridineacetate is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(hydroxymethyl)-3-pyridineacetate typically involves the esterification of 6-(hydroxymethyl)-3-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(hydroxymethyl)-3-pyridineacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 6-(Carboxymethyl)-3-pyridinecarboxylic acid.

    Reduction: 6-(Hydroxymethyl)-3-pyridineethanol.

    Substitution: 6-(Hydroxymethyl)-3-nitropyridine.

Scientific Research Applications

Methyl 6-(hydroxymethyl)-3-pyridineacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(hydroxymethyl)-3-pyridineacetate involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar structure but lacks the hydroxymethyl group.

    Methyl 3-pyridinecarboxylate: Similar structure but lacks the hydroxymethyl group.

Uniqueness

Methyl 6-(hydroxymethyl)-3-pyridineacetate is unique due to the presence of both the hydroxymethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-[6-(hydroxymethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)4-7-2-3-8(6-11)10-5-7/h2-3,5,11H,4,6H2,1H3

InChI Key

GLMOBXFNRPCBSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)CO

Origin of Product

United States

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